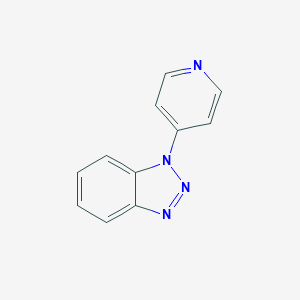

1-(Pyridin-4-yl)-1h-benzotriazole

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal and materials chemistry. The fusion of a benzene (B151609) ring with a triazole ring forms the benzotriazole (B28993) moiety, a bicyclic aromatic heterocycle with a wide range of documented pharmacological activities. researchgate.netnih.govijpsr.com The benzotriazole nucleus is recognized for its utility as a scaffold in the synthesis of other heterocyclic systems and for imparting unique physicochemical properties to the molecules that contain it. researchgate.netnih.gov

The pyridine (B92270) ring, another fundamental nitrogen-containing heterocycle, is a common feature in many bioactive compounds and pharmaceuticals. ontosight.ai The strategic combination of the benzotriazole and pyridine rings in 1-(Pyridin-4-yl)-1H-benzotriazole creates a molecule with a unique electronic landscape and three-dimensional structure, making it a subject of interest for exploring new chemical reactivity and biological interactions. ontosight.ai

Significance as a Privileged Scaffold in Advanced Chemical Sciences

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile starting point for the development of new drugs. nih.govresearchgate.net The benzotriazole core is widely regarded as such a scaffold. nih.govresearchgate.net Its derivatives have been investigated for a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ijpsr.comresearchgate.netgoogle.com

The structure of this compound embodies this concept. The benzotriazole part can act as an excellent leaving group in synthetic reactions or modulate the electronic properties of the molecule, while the pyridine moiety can engage in hydrogen bonding and other interactions critical for binding to biological receptors. ontosight.airesearchgate.net This dual functionality makes the compound and its derivatives promising candidates for drug discovery programs and the development of functional materials. ontosight.aiontosight.ai The ability of this scaffold to form stable linkages and its potential to influence biological pathways are key areas of ongoing study. ontosight.ai

Scope of Academic Inquiry into this compound

Academic research on this compound and its derivatives spans several key areas. A primary focus has been the exploration of its potential as a pharmacological agent. ontosight.ai Studies have investigated its biological effects on various enzymes, receptors, and cellular processes, with particular interest in its potential applications in neurology and oncology. ontosight.ai

A significant portion of the research involves the synthesis of novel derivatives. For instance, researchers have successfully synthesized E/Z isomers of 3-(1H-benzotriazol-1-yl)-3-(pyridin-4-yl)acrylonitriles. researchgate.net These synthetic efforts are often coupled with biological evaluation, such as the testing of these acrylonitrile (B1666552) derivatives for antimycobacterial activity. researchgate.net The synthesis itself can be complex, sometimes involving unusual displacements of the benzotriazole ring to create new heterocyclic systems. researchgate.net Furthermore, the pyrolysis of related benzotriazole derivatives has been explored as a method to generate indole (B1671886) derivatives, which are themselves important in medicinal chemistry, suggesting potential synthetic routes for complex molecules starting from benzotriazole scaffolds. researchgate.net

Table 1: Chemical Properties of this compound and Related Compounds

| Property | Value | Compound |

| Molecular Formula | C₁₁H₈N₄O | 3-(benzotriazol-1-yl)-1H-pyridin-4-one nih.gov |

| Molecular Weight | 212.21 g/mol | 3-(benzotriazol-1-yl)-1H-pyridin-4-one nih.gov |

| IUPAC Name | 3-(1H-benzotriazol-1-yl)pyridin-4(1H)-one | 3-(benzotriazol-1-yl)-1H-pyridin-4-one nih.gov |

| InChIKey | DPYRLVPVEFAXSR-UHFFFAOYSA-N | 3-(benzotriazol-1-yl)-1H-pyridin-4-one nih.gov |

| SMILES | C1=CC=C2C(=C1)N=NN2C3=CNC=CC3=O | 3-(benzotriazol-1-yl)-1H-pyridin-4-one nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

66571-30-0 |

|---|---|

Molecular Formula |

C11H8N4 |

Molecular Weight |

196.21 g/mol |

IUPAC Name |

1-pyridin-4-ylbenzotriazole |

InChI |

InChI=1S/C11H8N4/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9/h1-8H |

InChI Key |

VYPSCVFMEKLKGG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=NN2C3=CC=NC=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyridin 4 Yl 1h Benzotriazole and Its Derivatives

Established Synthetic Pathways to Pyridyl Benzotriazoles

The construction of the pyridyl benzotriazole (B28993) scaffold can be achieved through several reliable synthetic routes. These methods often take advantage of the unique reactivity of benzotriazole and its derivatives.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.orgrsc.org This method has been effectively employed for the synthesis of benzotriazolyl-acrylonitriles. clockss.org

A key reagent in this approach is 2-(1H-benzotriazol-1-yl)acetonitrile, which serves as the active methylene component. researchgate.net In a notable synthesis, this reagent is reacted with 4-pyridinecarboxaldehyde. This specific reaction, however, can follow an unexpected course. Instead of the simple condensation product, it can lead to the formation of E/Z isomers of 3-(1H-benzotriazol-1-yl)-3-(pyridin-4-yl)acrylonitriles, accompanied by an unusual displacement of the benzotriazole ring. clockss.orgresearchgate.net

The reaction between 2-(1H-benzotriazol-1-yl)acetonitriles and various aryl aldehydes is typically catalyzed by a weak base like triethylamine (B128534) in a solvent such as toluene. clockss.org

Table 1: Products from the Reaction of 2-(1H-benzotriazol-1-yl)acetonitrile with 4-Pyridinecarboxaldehyde

| Product | Isomer | Yield |

|---|---|---|

| 3-(1H-benzotriazol-1-yl)-3-(pyridin-4-yl)acrylonitrile | E | 14% |

| 3-(1H-benzotriazol-1-yl)-3-(pyridin-4-yl)acrylonitrile | Z | 14% |

| Benzotriazol-1-ylacetamide | - | 18% |

Data sourced from a study on the synthesis of E/Z 3-(1H-benzotriazol-1-yl)-3-(pyridin-4-yl)acrylonitriles. clockss.org

Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine (B178648), is a crucial technique in synthetic chemistry, particularly for the generation of hydrazide derivatives. uq.edu.aunih.gov Peptide hydrazides, for instance, are valuable precursors for peptide thioesters and can be efficiently generated from solid supports via direct hydrazinolysis. nih.gov

In the context of heterocyclic synthesis, hydrazinolysis is used to create key intermediates. For example, 4-hydrazinylquinolin-2(1H)-ones, prepared by refluxing the corresponding chloroquinolones with hydrazine hydrate (B1144303), can undergo autoxidation to form complex pyridazino[4,3-c:5,6-c′]diquinoline structures. mdpi.com Similarly, the reaction of hydrazine hydrate with certain pyrazolyl ketones proceeds regioselectively to afford pyrazolo[3,4-d]pyridazines. researchgate.net While not a direct route to 1-(Pyridin-4-yl)-1H-benzotriazole, hydrazinolysis of suitable pyridine-containing substrates can furnish hydrazide or hydrazine intermediates essential for subsequent cyclization or derivatization steps to build the final heterocyclic system. nih.gov

The use of benzotriazole as a synthetic auxiliary is a cornerstone of modern heterocyclic chemistry. udayton.eduacs.orgresearchgate.net Its derivatives are employed in a wide array of transformations, including acylation, aroylation, and substitution reactions. lupinepublishers.com The benzotriazole group can function as an excellent leaving group, facilitating nucleophilic substitution, or it can stabilize an adjacent carbanion, enabling subsequent alkylation or condensation reactions. lupinepublishers.comnih.gov

These strategies are broadly applicable to the synthesis of numerous nitrogen-containing heterocycles. udayton.eduresearchgate.net For instance, N-acylbenzotriazoles are stable, crystalline intermediates that can react with various nucleophiles to form amides, esters, and other carbonyl derivatives. This methodology has been extended to the synthesis of peptides and complex bicyclic systems. lupinepublishers.comacs.org The synthesis of this compound can be envisaged through the reaction of a suitable pyridyl nucleophile with an activated benzotriazole derivative or, conversely, the reaction of the benzotriazole anion with an activated pyridine (B92270) derivative.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of formation and reaction of pyridyl benzotriazoles is crucial for optimizing synthetic protocols and predicting product outcomes.

The benzotriazole ring is a remarkably versatile leaving group, and its displacement is a key mechanistic step in many synthetic applications. lupinepublishers.comnih.gov In the synthesis of novel N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides, a crucial step involves the displacement of a benzotriazole ring with ammonia (B1221849). researchgate.net

An interesting and unusual case of benzotriazole ring displacement was observed during the Knoevenagel condensation of 2-(1H-benzotriazol-1-yl)acetonitrile with 4-pyridinecarboxaldehyde, which also yielded products derived from the displacement of the entire benzotriazole group. clockss.orgresearchgate.net Furthermore, the leaving group ability of the benzotriazolyloxy group has been systematically studied. Reactions of 1-alkoxy-1H-benzotriazoles with various nucleophiles, including cyanide, azide, and phenoxide, demonstrate that the benzotriazole moiety can be displaced to form new products, although this is mechanistically distinct from the reactions of acylbenzotriazoles. beilstein-journals.org

The thermal and photochemical behavior of benzotriazole derivatives has been a subject of considerable investigation. These studies reveal that the primary decomposition pathway under both thermolytic and photolytic conditions involves the extrusion of a molecule of nitrogen (N₂). researchgate.netmdpi.com

Thermolysis: Gas-phase thermolysis of 1-substituted-1H-benzotriazoles is generally a homogeneous, first-order elimination process. researchgate.net This reaction proceeds via the loss of N₂ to generate a highly reactive 1,3-diradical intermediate. This intermediate can then undergo intramolecular cyclization or rearrangement to yield a variety of stable heterocyclic products. mdpi.com Kinetic studies of these processes have provided key thermodynamic parameters.

Table 2: Kinetic Data for Gas-Phase Thermolysis of Benzotriazoles

| Parameter | Value Range |

|---|---|

| Arrhenius log A (s⁻¹) | 10.0–13.5 |

| Activation Energy (Ea) (kJ mol⁻¹) | 148–192 |

Data from a study on the correlation between mass spectra and thermolytic/photolytic fragmentations of benzotriazoles. researchgate.net

Photolysis: Similarly, the photolysis of benzotriazole derivatives, often conducted using a low-pressure mercury lamp (254 nm), also initiates with the extrusion of N₂ to form a diradical intermediate. mdpi.comresearchgate.net For example, irradiation of 1-substituted benzotriazole arylhydrazones leads to the formation of phenanthridine (B189435) derivatives through a series of cyclization and oxidation steps involving these diradical species. mdpi.comresearchgate.net The specific products formed are dependent on the substituents present on the benzotriazole and its side chain, which influence the stability and subsequent reaction pathways of the intermediate diradicals. researchgate.net

Exploration of Biradical/Carbene Intermediates in Related Reactions

The chemistry of benzotriazoles is notable for its ability to generate reactive intermediates, such as biradicals and carbenes, particularly under photolytic or pyrolytic conditions. mdpi.com These high-energy species are pivotal in the formation of new cyclic and rearranged products. mdpi.com

The photolysis of 1-substituted-1H-benzotriazoles is a well-established method for producing a 1,3-diradical intermediate through the extrusion of molecular nitrogen (N₂). mdpi.com For instance, the irradiation of benzotriazole derivatives can lead to the formation of 1,3-diradicals that subsequently undergo intermolecular cycloaddition reactions. mdpi.com This process offers a pathway to complex heterocyclic systems. mdpi.com Mechanistic studies suggest that these reactions can proceed via the formation of a diradical intermediate, which can then cyclize or react with other molecules present in the reaction mixture. mdpi.com The behavior of the benzotriazole moiety as a radical precursor is a key aspect of its reactivity. researchgate.net

Carbenes, which are neutral, divalent carbon species, represent another class of reactive intermediates relevant to the synthesis of heterocyclic compounds. egyankosh.ac.in They are typically generated through the decomposition of diazo compounds, or via thermal or photochemical decomposition of other suitable precursors. egyankosh.ac.inlibretexts.org While the direct synthesis of this compound via a carbene intermediate is not prominently described, the general reactivity of carbenes in forming new bonds is a fundamental concept in organic synthesis. researchgate.net Carbenes can exist in either a singlet or triplet state, with each state having distinct geometry and reactivity. egyankosh.ac.in The singlet form often behaves as a nucleophile, while the triplet state exhibits diradical character. egyankosh.ac.inunimelb.edu.au

The table below summarizes the generation of biradical intermediates from benzotriazole derivatives under photolytic conditions.

| Starting Material | Conditions | Intermediate | Subsequent Reaction | Ref |

| Benzotriazoles (1a-e) | Irradiation (λ = 254 nm) in acetonitrile | 1,3-diradicals | Intermolecular cycloaddition with maleimides or acetylenes | mdpi.comresearchgate.net |

| 1-Substituted benzotriazole arylhydrazones | Irradiation (λ = 254 nm) in acetonitrile | Diradical intermediate (6) | Cyclization and photooxidation | mdpi.com |

| 1-Benzotriazole-2-phenylethan-1,2-dione | Photooxidation and N₂ elimination | Diradical (20) | Cyclization to form benzoxazole (B165842) or phenanthridinone | mdpi.com |

Advanced Synthetic Techniques and Conditions for Structural Diversity

To generate a wide range of derivatives of this compound, chemists employ various advanced synthetic methods. These techniques are often chosen for their efficiency, ability to tolerate a variety of functional groups, and potential for creating molecular complexity.

One such powerful method is the Knoevenagel condensation . This reaction is extensively used for creating carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone. In the context of benzotriazole derivatives, 2-(1H-benzotriazol-1-yl)acetonitriles can be reacted with various aldehydes, including pyridinecarboxaldehydes, to yield substituted acrylonitriles. clockss.org This approach allows for the introduction of diverse aryl or heteroaryl moieties onto the scaffold, leading to significant structural diversity. clockss.orgnih.gov The reaction conditions can be tuned, for example by using different catalysts and solvents, to optimize yields and potentially control the stereochemistry of the resulting double bond. clockss.org

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. This method has been successfully applied to the N-alkylation of benzotriazole, leading to the rapid and efficient synthesis of various derivatives. nih.gov The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often leading to higher yields and cleaner reactions. nih.gov

One-pot reactions , where multiple reaction steps are carried out in the same flask without isolating intermediates, offer an efficient and resource-conscious approach to synthesizing complex molecules. For instance, N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines have been prepared in a one-pot Friedel-Crafts reaction from 1-hydroxymethylbenzotriazole and a phenylethylamine in the presence of a Lewis acid. researchgate.net This strategy streamlines the synthetic process and is applicable to a wide range of substrates. researchgate.net

The following table provides examples of advanced synthetic techniques used to prepare benzotriazole derivatives, highlighting the conditions and the resulting structural diversity.

| Synthetic Technique | Reactants | Conditions | Product Type | Ref |

| Knoevenagel Condensation | 2-(1H-Benzotriazol-1-yl)acetonitrile, 4-Pyridinecarboxaldehyde | Triethylamine (TEA), Toluene, Reflux | E/Z 3-(1H-Benzotriazol-1-yl)-3-(pyridin-4-yl)acrylonitriles | clockss.org |

| Knoevenagel Condensation | 2-(4-Fluoro-1H-benzo[d] mdpi.comresearchgate.netacs.orgtriazol-1-yl)acetonitrile, Various Aldehydes | Various (DIMCARB, Cs₂CO₃), CH₃CN or Toluene | (E)-2-(4-Fluoro-1H-benzo[d] mdpi.comresearchgate.netacs.orgtriazol-1-yl)-3-(R)acrylonitriles | nih.gov |

| Microwave-Assisted Synthesis | Benzotriazole, Alkylating Agents | Microwave irradiation | N-Alkylated benzotriazole derivatives | nih.gov |

| One-Pot Friedel-Crafts | 1-Hydroxymethylbenzotriazole, 2-Phenylethylamines, AlCl₃ | Room Temperature | N-Benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines | researchgate.net |

Coordination Chemistry and Metal Complexes of 1 Pyridin 4 Yl 1h Benzotriazole

Ligand Design Principles and Coordination Modes

The rational design of coordination polymers and MOFs relies heavily on the judicious selection of organic ligands. The structure of 1-(pyridin-4-yl)-1H-benzotriazole offers several key features that make it a valuable building block in supramolecular chemistry.

The spatial position of the nitrogen atom in the pyridyl ring of pyridyl-benzotriazole based ligands plays a critical role in determining the final architecture of the resulting coordination polymers. rsc.orgnih.gov Systematic studies comparing ligands with 2-pyridyl, 3-pyridyl, and 4-pyridyl substituents have demonstrated that this seemingly subtle variation can lead to dramatically different structural assemblies. rsc.org The position of the pyridyl nitrogen donor directly influences the directionality of the metal-ligand coordination bonds, thereby guiding the self-assembly process and dictating the dimensionality of the framework. nih.gov For instance, the use of a 4-pyridyl isomer can promote the formation of extended linear or zigzag chains, which can further assemble into higher-dimensional structures. In contrast, the steric hindrance and altered vector of the nitrogen donor in a 2-pyridyl or 3-pyridyl isomer can favor the formation of discrete molecular complexes or lower-dimensional polymers. rsc.org This principle underscores the importance of isomeric purity and thoughtful ligand design in achieving desired network topologies.

The this compound ligand is characterized by its flexible and asymmetric nature, which contributes significantly to the structural diversity of its coordination complexes. researcher.lifenih.gov The methylene (B1212753) spacer between the pyridyl and benzotriazole (B28993) rings introduces a degree of conformational freedom, allowing the ligand to adopt various orientations to accommodate the coordination preferences of different metal ions. researchgate.net This flexibility enables the formation of intricate structures such as helical chains and interpenetrated networks. researcher.lifenih.gov

The asymmetry of the ligand, with two distinct N-donor sites (the pyridyl nitrogen and the nitrogen atoms of the benzotriazole ring), provides multiple potential coordination modes. researchgate.net It can act as a monodentate ligand, coordinating through the more accessible pyridyl nitrogen, or as a bridging ligand, linking two metal centers via its pyridyl and one of the benzotriazole nitrogen atoms. This versatility in coordination behavior is a key factor in the construction of complex and high-dimensional metal-organic frameworks. researcher.lifenih.gov

Synthesis and Structural Elucidation of Metal-Organic Frameworks and Coordination Polymers

The reaction of this compound and its isomers with various metal salts under different conditions, such as hydrothermal or solvothermal methods, has led to the successful synthesis of a wide range of coordination polymers. rsc.orgnih.govrsc.org The structural elucidation of these materials, primarily through single-crystal X-ray diffraction, has revealed a fascinating array of one-, two-, and three-dimensional networks. rsc.orgnih.govrsc.org

One-dimensional (1D) coordination polymers are a common structural motif observed for complexes of this compound and its related isomers. researchgate.netrsc.orgscispace.com These chain-like structures can adopt various conformations, including linear, zigzag, and helical arrangements. researcher.lifenih.gov For example, the reaction of 1-((pyridin-3-yl)methyl)-1H-benzotriazole with silver(I) salts has been shown to produce both "S" type double helical and 1D zigzag configurations, depending on the counter-anion present. researcher.lifenih.gov The formation of these 1D chains is often driven by the bridging nature of the ligand, where it links adjacent metal centers.

| Compound | Metal Ion | Ligand Isomer | Structural Motif |

|---|---|---|---|

| [Ag2(L)2(NO3)2]n | Ag(I) | 1-((pyridin-3-yl)methyl)-1H-benzotriazole | "S" type double helical chain |

| [Ag(L)(ClO4)]n | Ag(I) | 1-((pyridin-3-yl)methyl)-1H-benzotriazole | Zigzag chain |

| [Cu3I3(3-pbt)]∞ | Cu(I) | 1-(3-pyridylmethyl)-1H-benzotriazole | Staircase double-chain |

| [Cu2I2(4-pbt)]∞ | Cu(I) | 1-(4-pyridylmethyl)-1H-benzotriazole | Looped-chain |

By carefully controlling the reaction conditions and the choice of metal ion, it is possible to extend the dimensionality of the coordination assemblies to form two-dimensional (2D) sheets. rsc.orgnih.gov In these structures, the 1D coordination polymer chains are further interconnected through additional coordination bonds or supramolecular interactions like hydrogen bonding and π-π stacking. nih.gov For instance, a copper(I)-iodide coordination polymer with a 2D (4,4) sheet structure has been synthesized using 1-(2-pyridylmethyl)-1H-benzotriazole. rsc.org In this case, rhomboid [Cu2I2] dimeric units are linked by the organic ligand to form the 2D layers.

| Compound | Metal Ion | Ligand Isomer | Structural Motif |

|---|---|---|---|

| [CuI(2-pbt)]∞ | Cu(I) | 1-(2-pyridylmethyl)-1H-benzotriazole | (4,4) sheet with rhomboid [Cu2I2] units |

The ultimate goal in the design of coordination polymers is often the construction of robust three-dimensional (3D) networks, which can exhibit interesting properties such as porosity and catalytic activity. rsc.orgnih.gov The assembly of such 3D frameworks with this compound and its derivatives can be achieved through the interconnection of lower-dimensional motifs. For example, 2D layers can be linked by interlayer interactions to form a 3D framework. rsc.org In other cases, the coordination of the ligand to multiple metal centers in different directions can directly lead to the formation of a 3D network. rsc.org The topology of these 3D networks can be quite complex, with examples of self-penetrating and homochiral diamondoid nets being reported. rsc.org

| Compound | Metal Ion | Ligand Isomer | Network Topology |

|---|---|---|---|

| [Cu2I2(4-pbt)]∞ | Cu(I) | 1-(4-pyridylmethyl)-1H-benzotriazole | Six-connected self-penetrating rob net |

| [Cu3I3(3-pbt)]∞ | Cu(I) | 1-(3-pyridylmethyl)-1H-benzotriazole | Four-connected homochiral diamond net |

Influence of Metal Centers and Counter Anions on Self-Assembly

The self-assembly process in the coordination chemistry of this compound and its isomers is significantly directed by the choice of metal center and the accompanying counter anions. The geometry and coordination preferences of the metal ion, in conjunction with the size, shape, and charge of the anion, dictate the final topology of the resulting coordination polymer.

Different metal ions, such as silver(I) and copper(I), induce the formation of distinct structural motifs. For instance, the reaction of 1-(4-pyridylmethyl)-1H-benzotriazole (4-pbt) with silver nitrate (B79036) (AgNO₃) yields a one-dimensional (1D) double-helical coordination polymer. benthamopen.com In contrast, using a related ligand, 1-(3-pyridylmethyl)-1H-benzotriazole (3-pbt), with silver(I) salts containing different counter anions like nitrate (NO₃⁻) and perchlorate (B79767) (ClO₄⁻) results in two different polymers, highlighting the anion's role. researchgate.net The nitrate complex forms an "S-shaped" helical chain, while the perchlorate complex exhibits a zigzag chain structure. researchgate.net

The spatial position of the nitrogen donor on the pyridine (B92270) ring of the ligand is also a critical factor. A systematic study using copper(I) iodide (CuI) with three isomers—1-(2-pyridylmethyl)-1H-benzotriazole (2-pbt), 1-(3-pyridylmethyl)-1H-benzotriazole (3-pbt), and 1-(4-pyridylmethyl)-1H-benzotriazole (4-pbt)—demonstrated this influence. The reaction with 2-pbt resulted in a two-dimensional (2D) sheet structure, whereas 3-pbt and 4-pbt formed complex three-dimensional (3D) networks. rsc.org These findings underscore that a subtle change in the ligand's isomeric form can lead to dramatically different supramolecular architectures. benthamopen.comrsc.org The self-assembly process can also be influenced by the addition of metal ions to peptide-terpyridine conjugates, leading to a slow kinetic transition and the formation of new nanostructures dictated by the chosen metal. nih.gov

| Ligand | Metal Salt | Counter Anion | Resulting Structure |

| 1-(4-pyridylmethyl)-1H-benzotriazole | AgNO₃ | NO₃⁻ | 1D double-helical coordination polymer benthamopen.com |

| 1-(3-pyridylmethyl)-1H-benzotriazole | AgNO₃ | NO₃⁻ | "S-shaped" helical chain polymer researchgate.net |

| 1-(3-pyridylmethyl)-1H-benzotriazole | AgClO₄ | ClO₄⁻ | Zigzag chain polymer researchgate.net |

| 1-(2-pyridylmethyl)-1H-benzotriazole | CuI | I⁻ | 2D (4,4) sheet structure rsc.org |

| 1-(4-pyridylmethyl)-1H-benzotriazole | CuI | I⁻ | 3D self-penetrating network rsc.org |

| 1-(3-pyridylmethyl)-1H-benzotriazole | CuI | I⁻ | 3D homochiral diamond net rsc.org |

Mechanochemical and Solvothermal Synthesis Approaches to Coordination Compounds

Beyond conventional solution-based synthesis, mechanochemical and solvothermal methods offer alternative routes to coordination compounds of benzotriazole derivatives, often yielding novel structures or polymorphs.

Mechanochemical synthesis , such as liquid-assisted grinding (LAG), has been successfully employed to create a series of complexes and coordination polymers from 3d-transition metal chlorides and 1H-benzotriazole (BtzH). researchgate.netrsc.org This solvent-minimal approach can produce phase-pure bulk substances and even single crystals, with the synthetic method influencing the final constitution and structure of the products. researchgate.netrsc.org For example, LAG reactions yielded two different polymorphous forms of a 1D manganese polymer, 1∞[MnCl₂(BtzH)₂], as well as distinct zinc and cobalt complexes. rsc.org

Solvothermal synthesis involves reactions in a closed system at elevated temperatures and pressures. This technique has been utilized to prepare various inorganic frameworks and coordination polymers. reading.ac.uk For instance, solvothermal reactions of copper(II) salts with organonitriles and ammonia (B1221849) have produced copper(I) and 3,5-disubstituted 1,2,4-triazolates through a copper-mediated oxidative cycloaddition. acs.org This method has also been applied to generate luminescent copper(I)-pyrazolate coordination oligomers and polymers. rsc.org The hydrothermal synthesis (a subset of solvothermal synthesis using water as the solvent) of copper(I)-iodide polymers with benzotriazol-1-yl-based pyridyl ligands yielded diverse and complex 3D structures, demonstrating the method's efficacy in controlling assembly. rsc.org

Intermolecular Interactions in Coordination Assemblies and Supramolecular Structures

The stability and dimensionality of coordination assemblies involving this compound are heavily reliant on a variety of non-covalent intermolecular interactions. These weak forces, including C-H…π interactions, π-π stacking, and non-classical hydrogen bonding, act in concert to guide the formation of extended supramolecular networks.

C-H…π Supramolecular Interactions

C-H…π interactions, where a C-H bond acts as a weak hydrogen bond donor to a π-system, are significant in the crystal packing of these coordination compounds. In the 3D framework of the copper(I)-iodide polymer with 1-(2-pyridylmethyl)-1H-benzotriazole, the 2D layers are connected by interlayer C-H…π supramolecular interactions. rsc.org Similarly, the formation of a 1D double-helical silver(I) coordination polymer is facilitated by interchain C-H…π interactions that assemble single-helical chains into the double-helical motif. benthamopen.com These interactions, along with other non-covalent forces, play a dominant role in shaping the extended structures of metal complexes with multi-ring nitrogen heterocyclic ligands. sciensage.info

Non-Classical Hydrogen Bonding

Beyond conventional hydrogen bonds, non-classical hydrogen bonds such as C-H···O and C-H···N play a vital role in the supramolecular assembly. atlantis-press.com In the crystal structure of a copper(I) coordination polymer with 2,6-bis(1H-benzotriazol-1-ylmethyl)pyridine, a variety of these weak interactions are present. researchgate.net The crystal structure of a co-crystal involving 1H-benzotriazole and 4-hydroxybenzoic acid is stabilized by a network of weak intermolecular interactions, including N—H···N, O—H···N, O—H···O, and C—H···O, which combine to form a three-dimensional network. nih.gov These interactions are critical in directing the assembly and stabilizing the final solid-state structure. atlantis-press.com

Halogen Bonding in Related N-Heterocyclic Co-crystallization

Halogen bonding is an increasingly utilized non-covalent interaction in crystal engineering, where a halogen atom acts as an electrophilic region and interacts with a nucleophilic site. mdpi.comnih.gov While not directly involving this compound in the provided sources, the principles are highly relevant to its potential for co-crystallization. Benzotriazole derivatives, particularly polyhalogenated ones like 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBT), are excellent halogen bond donors. mdpi.comresearchgate.net Pyridine is a well-known and effective halogen-bond acceptor, and its derivatives have been widely used in co-crystallization with halogen bond donors. oup.com The strength and directionality of halogen bonds (e.g., C-I···N or C-I···O) make them a powerful tool for constructing multicomponent supramolecular assemblies. oup.comacs.org The interaction is typically highly linear, with donor-acceptor angles close to 180°. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 1-(Pyridin-4-yl)-1h-benzotriazole molecule.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals reveal the arrangement of protons. For instance, in a related compound, bis(benzotriazol-1-yl)pyridin-2-ylmethane, the proton of the methine group (CH) appears as a singlet at 9.00 ppm. The protons of the pyridine (B92270) ring typically resonate at lower fields due to the electron-withdrawing nature of the nitrogen atom, with signals observed, for example, at 8.66 ppm (H6), 7.82 ppm (H4), 7.42 ppm (H5), and 7.32 ppm (H3). The protons of the benzotriazole (B28993) rings show characteristic signals in the aromatic region, such as at 8.10 ppm, 7.67 ppm, 7.49 ppm, and 7.41 ppm. semanticscholar.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. In the case of bis(benzotriazol-1-yl)pyridin-2-ylmethane, the methine carbon (CH) is observed at 73.43 ppm. The carbon atoms of the pyridine and benzotriazole rings appear at distinct chemical shifts, for example: 149.98 ppm (pyridine-C6), 146.29 (ipso), 137.35 (pyridine-C4), 132.64 (ipso), 128.59 (benzotriazole), 124.78 (benzotriazole), 124.54 (pyridine-C5), 122.48 (pyridine-C3), 120.33 (benzotriazole), and 110.68 (benzotriazole). semanticscholar.org

Table 1: Representative NMR Data for a Related Benzotriazole Derivative

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 9.00 | CH |

| ¹H | 8.66 | Pyridine-H6 |

| ¹³C | 73.43 | CH |

| ¹³C | 149.98 | Pyridine-C6 |

Fourier Transform Infrared Spectroscopy (FTIR) for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by analyzing its vibrational modes. The FTIR spectrum of benzotriazole derivatives displays characteristic absorption bands. nih.gov For instance, the stretching vibrations of the C-H bonds in the aromatic rings typically appear in the range of 3100-2950 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine and benzotriazole rings are observed in the 1610–1450 cm⁻¹ region. semanticscholar.org In a study of N-benzenesulfonyl-1H-1,2,3-benzotriazole, detailed assignments of the observed bands were facilitated by computational methods, leading to a good correlation between experimental and theoretical spectra. conicet.gov.ar

Table 2: Characteristic FTIR Absorption Bands for Benzotriazole Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-2950 | Aromatic C-H stretch |

| 1610-1450 | C=C and C=N stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. In the mass spectrum of 1H-benzotriazole, the molecular ion peak [M+H]⁺ is observed at an m/z of 120.0556. massbank.eu The fragmentation of benzotriazole derivatives often involves the sequential loss of nitrogen (N₂) and other small molecules. unito.it For example, the MS2 spectrum of 1H-benzotriazole shows product ions resulting from the loss of N₂ followed by hydrogen cyanide (HCN). unito.it High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule.

Table 3: Mass Spectrometry Data for 1H-Benzotriazole

| Technique | m/z | Assignment |

|---|---|---|

| ESI-MS | 120.0556 | [M+H]⁺ |

| HRMS (EI) | 254.0804 | [M]⁺ for 1-(4-Nitrophenyl)-1H-benzotriazole |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzotriazole derivatives exhibit characteristic absorption bands in the UV region, which are attributed to π→π* and n→π* transitions of the aromatic rings. researchgate.netrsc.org The substitution pattern on the benzotriazole ring can influence the position and intensity of these absorption bands. For instance, the introduction of electron-withdrawing groups can affect the electronic structure and, consequently, the UV-Vis spectrum. paint.org The spectrum of 1H-benzotriazole shows absorption peaks that are crucial for understanding its photostability and electronic properties. researchgate.netpaint.org

Table 4: UV-Vis Absorption Data for a Benzotriazole Derivative

| Compound | λmax (nm) | Solvent |

|---|---|---|

| 2-(2-hydroxyphenyl)benzotriazole derivative | ~340 | Not specified |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The analysis of the diffraction pattern allows for the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. For example, a complex of silver(I) with 1-((pyridin-3-yl)methyl)-1H-benzotriazole was found to crystallize in the monoclinic system with the space group P2₁/c. nih.goviucr.org Another related compound, N-benzenesulfonyl-1H-1,2,3-benzotriazole, crystallizes in the triclinic space group P-1. conicet.gov.ar

Table 5: Crystallographic Data for a Benzotriazole Derivative Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

X-ray diffraction provides precise measurements of the geometric parameters within the molecule. In the structure of bis(benzotriazol-1-yl)pyridin-2-ylmethane, the C(1)-N(11) and C(1)-N(21) bond lengths are approximately 1.45 Å, and the N(11)-C(1)-N(21) bond angle is around 109.86°. semanticscholar.org The dihedral angles between the planes of the benzotriazole rings are also determined, providing insight into the molecule's conformation. For instance, in this compound, the dihedral angle is 78.80(3)°. semanticscholar.org These structural details are crucial for understanding the molecule's reactivity and interactions.

Table 6: Selected Bond Lengths and Angles for a Benzotriazole Derivative

| Parameter | Value |

|---|---|

| C(1)-N(11) Bond Length (Å) | 1.4548(14) |

| N(11)-C(1)-N(21) Bond Angle (°) | 109.86(9) |

| Benzotriazole Ring Dihedral Angle (°) | 78.80(3) |

Elucidation of Supramolecular Packing and Network Topologies

In coordination polymers, pyridyl-benzotriazole ligands, such as 1-((pyridin-3-yl)methyl)-1H-benzotriazole, utilize the nitrogen atoms from both the pyridine and benzotriazole rings to coordinate with metal centers, leading to complex structures like "S" type double helices or 1D zigzag chains. researchgate.net The flexibility of the linkage between the two ring systems allows for various dihedral angles to accommodate the coordination geometry of metal ions and minimize steric hindrance. researchgate.net In the absence of metal coordination, the supramolecular assembly of this compound would be primarily directed by hydrogen bonding involving the pyridine nitrogen and C-H donors, as well as π-π stacking between the electron-rich benzotriazole and electron-deficient pyridine rings. These interactions would likely result in a well-ordered, three-dimensional network. nih.govnih.gov

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of bulk crystalline materials. It is employed to confirm the phase identity, assess the purity of a synthesized compound, and analyze its crystalline nature. For a novel compound like this compound, PXRD would be a critical step in its solid-state characterization.

In the study of related benzotriazole derivatives, PXRD is routinely used to verify that the bulk synthesized material corresponds to the structure determined by single-crystal X-ray diffraction. For example, the PXRD pattern of N-benzenesulfonyl-1H-1,2,3-benzotriazole was used to confirm the purity of the recrystallized sample used for thermal analysis. rsc.org In the context of coordination polymers, the experimental PXRD patterns of as-synthesized materials are compared with patterns simulated from single-crystal X-ray data to confirm phase purity. nih.govresearchgate.net

The thermal analysis of benzotriazolium perrhenate (B82622) also utilized PXRD to characterize the final and intermediate products of its decomposition, revealing the formation of metallic rhenium and identifying amorphous or nanocrystalline states at different temperatures. nih.govdtic.mil This demonstrates the utility of PXRD in monitoring solid-state reactions and identifying the nature of resulting materials. Therefore, for this compound, a PXRD analysis would provide its characteristic diffraction pattern, serving as a fingerprint for identification and quality control.

Thermal Analysis Techniques (DSC, TGA) for Material Stability

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the material stability, including melting points, decomposition temperatures, and other thermally induced transitions.

While specific DSC and TGA data for this compound are not available, studies on analogous compounds provide valuable insights. For example, a thermal study of 5-methyl-1H-benzotriazole and 5,6-dimethyl-1H-benzotriazole using DSC determined their temperatures and enthalpies of fusion, showing that methyl substitution on the benzene (B151609) ring increases the melting temperature. up.pt TGA and DSC analyses of N-(benzyloxycarbamoyl)benzotriazole revealed a multi-step decomposition process, with an initial exothermic decomposition followed by the evaporation of the resulting benzotriazole side-product. researchgate.net

The presence of the electron-poor 4-pyridyl substituent is expected to influence the thermal stability. In a study of related diazo compounds, ethyl (pyridin-4-yl)diazoacetate was found to be more thermally stable than its analogues. nih.gov TGA analysis typically shows the mass loss of a sample as a function of temperature, indicating the onset of decomposition. For benzotriazole derivatives, a significant mass loss corresponding to the release of molecular nitrogen (N₂) is a common feature of their thermal decomposition. nih.gov

The table below presents thermal analysis data for related benzotriazole compounds to provide a comparative context for the expected thermal behavior of this compound.

Table 1: Thermal Analysis Data for Selected Benzotriazole Derivatives

| Compound Name | Technique | Key Findings | Reference |

| 5-Methyl-1H-benzotriazole | DSC | Fusion Onset: 354.83 K (81.68 °C); Enthalpy of Fusion: 18.85 kJ/mol | up.pt |

| 5,6-Dimethyl-1H-benzotriazole | DSC | Fusion Onset: 429.35 K (156.2 °C); Enthalpy of Fusion: 22.84 kJ/mol | up.pt |

| N-(Benzyloxycarbamoyl)benzotriazole | TGA/DSC | Broad exothermic decomposition between 168-250 °C. | researchgate.net |

| Benzotriazolium Perrhenate | TGA/DSC | First exothermic decomposition around 243 °C; second decomposition begins around 400 °C. | nih.govdtic.mil |

| Ethyl (phenyl)diazoacetate * | TGA/DSC | Sharp mass loss (14.8%) initiating around 85 °C, corresponding to N₂ loss. | nih.gov |

Note: Ethyl (phenyl)diazoacetate is included for comparison of decomposition involving N₂ loss, a relevant process for triazoles.

Photophysical Properties and Luminescence Research

Absorption and Emission Spectroscopy of 1-(Pyridin-4-yl)-1H-benzotriazole Systems

The absorption and emission characteristics of molecules containing both benzotriazole (B28993) and pyridine (B92270) moieties are governed by their electronic structure. Typically, benzotriazole derivatives exhibit absorption bands in the ultraviolet (UV) region, which can be attributed to π-π* and n-π* electronic transitions within the aromatic system. The inclusion of a pyridine ring can influence these transitions.

For instance, studies on other heterocyclic systems containing pyridine show absorption maxima in the UV region, with fluorescence emission that can range from the near-UV to the visible spectrum, depending on the specific molecular structure and solvent environment mdpi.comresearchgate.net. In related benzotriazole-borane compounds, strong and tunable fluorescence emission has been noted, highlighting the potential of the benzotriazole scaffold in creating fluorescent materials rsc.org. The specific absorption and emission maxima of this compound would be determined by the extent of electronic communication between the benzotriazole and pyridine rings.

Fluorescence Quantum Yield Determination and Luminescent Efficiency

The fluorescence quantum yield (ΦF) is a critical measure of a molecule's luminescent efficiency, representing the ratio of photons emitted to photons absorbed. This value is highly dependent on the molecular structure and its environment, as it is influenced by the competition between radiative (fluorescence) and non-radiative decay pathways nih.gov.

For many fluorescent dyes, quantum yields can be determined using standard reference solutions, such as quinine (B1679958) sulfate (B86663) or fluorescein, and are calculated based on the integrated emission intensity, absorbance, and the refractive index of the solvent rsc.org. While the specific quantum yield for this compound has not been reported, studies on other benzothiazole-based dyes show that substitutions on the aromatic rings can significantly control and modulate quantum yields nih.gov. It is plausible that the pyridine substituent on the benzotriazole core would play a significant role in determining the luminescent efficiency of the target compound.

Metal-to-Ligand Charge Transfer (MLCT) Phenomena in Complexes

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it a potential ligand for the formation of metal complexes. In such complexes, particularly with transition metals like ruthenium(II) or platinum(II), Metal-to-Ligand Charge Transfer (MLCT) transitions can occur wayne.eduresearchgate.net. These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital.

MLCT transitions are significant as they often result in strong absorption bands in the visible region and can lead to luminescence. The energy of the MLCT band is influenced by the nature of the metal, the ligand, and the solvent. For example, in ruthenium(II) polypyridyl complexes, the lowest energy absorption bands are typically assigned to MLCT transitions wayne.edu. The formation of a complex between this compound and a suitable metal ion could therefore induce new photophysical properties not present in the free ligand.

Aggregation-Induced Emission (AIE) Effects in Benzotriazole Derivatives

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

While AIE has not been specifically documented for this compound, other benzotriazole derivatives have been shown to exhibit AIE characteristics. For example, (E)-4-(2-(1H-benzo[d] researchgate.netnih.govbjraylight.comtriazol-1-yl)vinyl)-N,N-dimethylaniline (BTADA) displays both Twisted Intramolecular Charge Transfer (TICT) and AIE effects researchgate.net. This suggests that the benzotriazole scaffold, when appropriately substituted, can be a component of AIE-active molecules. The presence of the pyridyl group in this compound could influence its solid-state packing and intermolecular interactions, potentially leading to AIE behavior.

Solvatochromism and pH Sensitivity of Photoluminescence

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) with a change in solvent polarity. This phenomenon is often observed in molecules with a significant difference in dipole moment between the ground and excited states. The photoluminescence of this compound is expected to be sensitive to the solvent environment.

Furthermore, the presence of the basic pyridine nitrogen atom makes the molecule a candidate for pH-sensitive fluorescence. Protonation of the pyridine ring would alter the electronic properties of the entire molecule, likely leading to a shift in the emission wavelength or a change in fluorescence intensity. Similar pH-responsive behavior is observed in other pyridine-containing fluorescent probes, which can exhibit colorimetric and fluorescent "turn-on" or "turn-off" responses in specific pH ranges nih.gov. This suggests that this compound could function as a pH sensor.

Development of Fluorescent Probes and Chemosensors Utilizing Related Benzotriazole Scaffolds

The structural features of benzotriazole derivatives, including their potential for fluorescence and metal coordination, make them attractive scaffolds for the development of fluorescent probes and chemosensors. The pyridine moiety in this compound can act as a binding site for specific analytes, such as metal ions.

Upon binding of an analyte, a change in the photophysical properties of the molecule, such as an enhancement or quenching of fluorescence, can occur. This "off-on" or "on-off" signaling mechanism is the basis for many chemosensors. For example, 1,3,4-oxadiazole (B1194373) derivatives containing pyridine groups have been developed as selective fluorescent sensors for metal ions like Ag+ and Zn2+ nih.govnih.gov. The combination of the benzotriazole and pyridine units in this compound provides a promising platform for designing new chemosensors for various environmental and biological applications rsc.org.

Applications of 1 Pyridin 4 Yl 1h Benzotriazole in Advanced Materials and Catalysis

Integration into Metal-Organic Frameworks (MOFs) for Functional Materials

1-(Pyridin-4-yl)-1H-benzotriazole and its derivatives are valuable ligands in the synthesis of Metal-Organic Frameworks (MOFs). These crystalline porous materials are constructed from metal ions or clusters linked by organic molecules. The pyridyl and benzotriazole (B28993) nitrogen atoms in this compound can coordinate with metal centers, leading to the formation of diverse and stable MOF architectures.

The resulting MOFs often exhibit interesting functional properties, particularly luminescence. bohrium.com The framework's structure can be tailored by selecting different metal ions and ancillary ligands, influencing the final properties. For instance, Zn(II)-based MOFs constructed with benzotriazole-containing ligands have been explored for their fluorescent sensing capabilities. scirp.orgresearchgate.net These materials can detect specific ions or small molecules through changes in their luminescent output, such as fluorescence quenching. scirp.org The stability and luminescent properties of these MOFs are crucial for their application as chemical sensors in various environments, including aqueous solutions. bohrium.com

Table 1: Examples of MOFs Incorporating Pyridyl-Benzotriazole Type Ligands and Their Applications

| MOF System | Ligand(s) | Metal Ion | Key Feature/Application |

|---|---|---|---|

| Zn-MOF | Benzotriazole-5-carboxylic acid, Pyridine (B92270) | Zn(II) | Luminescent sensing |

| Ag(I) Polymers | 1-((pyridin-3-yl)methyl)-1H-benzotriazole | Ag(I) | "S" type double helical and 1D zigzag conformations |

| Zn(II)-MOFs | N-containing linkers with pyridyl and benzimidazole/benzotriazole features | Zn(II) | Dual-functional fluorescent sensors for Fe³⁺ and acetylacetone (B45752) researchgate.net |

Potential in Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property essential for applications in optoelectronics and photonics. rsc.org Organic molecules with donor-π-acceptor structures are promising candidates for NLO materials. The structure of this compound, with its electron-rich benzotriazole ring and electron-accepting pyridine ring, suggests potential for NLO applications.

The asymmetric nature of ligands like 1-((pyridin-3-yl)methyl)-1H-benzotriazole is a key requirement for constructing acentric solids, which are necessary for second-order NLO effects like second-harmonic generation (SHG). researchgate.net Research into related organic crystals containing benzotriazole and other aromatic moieties has shown promising third-order NLO properties, which are crucial for applications like optical switching and limiting. semnan.ac.ir While direct measurement of the NLO properties of this compound may not be widely reported, the characteristics of its constituent parts and related structures make it a compound of interest for further investigation in this field. researchgate.netresearchgate.net

Use in Asymmetric Catalysis through Helical Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined, chiral supramolecular structures is a key area of research in catalysis. Helical structures, in particular, can provide a chiral environment for chemical reactions, enabling asymmetric catalysis where one enantiomer of a product is preferentially formed.

Flexible and asymmetric ligands, such as derivatives of this compound, are instrumental in constructing complex coordination polymers, including helical structures. nih.gov For example, the reaction of 1-((pyridin-3-yl)methyl)-1H-benzotriazole with silver nitrate (B79036) results in the formation of a double-helical coordination polymer. nih.gov While the direct application of this compound assemblies in asymmetric catalysis is an area requiring more extensive research, the formation of such chiral supramolecular structures is a promising first step. The defined helical cavities could potentially act as chiral pockets for catalytic transformations.

Exploration in Microelectronics and Related Functional Materials

The development of new functional materials is critical for advancing microelectronics. Materials with specific electronic properties, such as charge transport capabilities and responsiveness to external stimuli, are highly sought after. The interest in coordination polymers for applications in microelectronics is growing due to their tunable structures and properties. nih.gov

The benzotriazole moiety is known for its use as a corrosion inhibitor, a property relevant to protecting electronic components. industrialchemicals.gov.au Furthermore, the conjugated π-systems of both the pyridine and benzotriazole rings in this compound suggest the potential for charge transport. While specific studies on the integration of this compound into microelectronic devices are not extensively documented, its chemical features and the properties of related coordination polymers indicate a potential avenue for future research. nih.gov

Role as a Scaffold in Enzyme Inhibition Studies

The benzotriazole ring system is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov This makes this compound and its derivatives interesting candidates for the development of enzyme inhibitors. ontosight.ai The triazole scaffold is present in numerous pharmacologically active compounds. tandfonline.com

Derivatives of benzotriazole have been investigated for a wide range of biological activities, including as antimicrobial and anticancer agents. nih.govresearchgate.net The specific structure of this compound allows for various chemical modifications, enabling the synthesis of a library of compounds to be screened against different enzyme targets.

Molecular Docking for Binding Interaction Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. currentopinion.be In drug design, it is used to understand how a potential drug molecule (ligand) binds to a target enzyme's active site.

For benzotriazole derivatives, molecular docking studies have been crucial in elucidating their binding modes. researchgate.netcurrentopinion.be These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and amino acid residues in the enzyme's active site. For example, docking studies with benzotriazole-based chalcone (B49325) derivatives against the human serotonin (B10506) transporter have shown excellent binding affinity. rsc.org This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the inhibitor's potency and selectivity. By understanding the binding interactions of the this compound scaffold, medicinal chemists can design more effective enzyme inhibitors.

Kinetic Parameter Determination in Enzyme Systems

To characterize the efficacy of an enzyme inhibitor, it is essential to determine its kinetic parameters, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values provide quantitative measures of an inhibitor's potency.

For various benzotriazole-based compounds, enzymatic assays are performed to determine these kinetic parameters. For instance, studies on monoacylglycerol lipase (B570770) (MAGL) inhibitors have involved extensive enzymatic assays to determine the IC₅₀ values of newly synthesized benzotriazole derivatives. acs.org The determination of these parameters allows for the comparison of different inhibitors and helps in identifying the most promising candidates for further development. While specific kinetic data for this compound as an enzyme inhibitor may require more targeted research, the established protocols for related compounds provide a clear pathway for such investigations.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-((Pyridin-3-yl)methyl)-1H-benzotriazole |

| 1-(1H-Benzimidazol-1-ylmethyl)-1H-benzotriazole |

| Benzotriazole-5-carboxylic acid |

| Pyridine |

| Silver nitrate |

| 1,2,3-Benzotriazole 2-chloro 4-nitrobenzoic acid |

| 6-Mercaptopurine |

Advanced Research Directions and Future Perspectives

Novel Synthetic Strategies for Enhanced Structural Diversity of Pyridyl Benzotriazoles

The development of novel synthetic methodologies is crucial for expanding the chemical space of pyridyl benzotriazoles, leading to derivatives with tailored properties. Current research focuses on moving beyond traditional multi-step syntheses to more efficient and diverse approaches. usp.brnih.gov

Key strategies being explored include:

One-Pot, Multi-Component Reactions: These reactions aim to construct complex molecular architectures from simple starting materials in a single step, improving efficiency and reducing waste. For instance, a three-component coupling of a terminal alkyne, dihalomethane, and an amine, catalyzed by copper, has been used to synthesize propargylamines, a reaction type that could be adapted for benzotriazole (B28993) derivatives. nih.gov

Catalytic Cross-Coupling Reactions: Benzotriazole has proven to be an effective ligand in copper-catalyzed cross-coupling reactions, such as the Glaser coupling for forming 1,3-dialkynes. nih.gov Expanding these methods to include a wider range of coupling partners will enable the synthesis of diverse substituted pyridyl benzotriazoles.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer precise control over reaction conditions, leading to faster reaction times, higher yields, and improved purity. usp.brrsc.org Microwave-assisted synthesis has been successfully used for creating novel 1,2,4-triazole (B32235) derivatives containing a pyridine (B92270) moiety. usp.br

Deoxygenation of N-Hydroxy Precursors: A general and mild method for synthesizing 1H-benzotriazoles involves the deoxygenation of 1-hydroxy-1H-benzotriazoles using diboron (B99234) compounds. nih.gov This approach could be integrated into tandem, one-pot processes that combine deoxygenation with subsequent C-C or C-N bond-forming reactions to create functionalized derivatives efficiently. nih.gov

These advanced synthetic routes are pivotal for generating libraries of 1-(Pyridin-4-yl)-1H-benzotriazole derivatives, which can then be screened for novel functions and applications.

Designing Multifunctional Coordination Polymers and Hybrid Materials with Tunable Properties

This compound and its analogues are excellent ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). tandfonline.comnih.gov These materials are of significant interest due to their diverse architectures and potential applications in areas like gas storage, catalysis, and luminescence. mdpi.comresearchgate.net

Future research in this area is directed towards:

Rational Design of Frameworks: The choice of metal ions, counter-anions, and ligand geometry significantly influences the final topology of the coordination polymer. nih.govnih.gov For example, using the flexible and asymmetric ligand 1-((pyridin-3-yl)methyl)-1H-benzotriazole with different silver salts resulted in either a double helical or a zigzag one-dimensional polymer. nih.gov A systematic investigation of these factors will enable the rational design of materials with desired network structures.

Introduction of Multiple Functionalities: By incorporating other functional groups into the pyridyl benzotriazole backbone, it is possible to create multifunctional materials. Aromatic polycarboxylic acids, for instance, can be used alongside pyridyl benzotriazole ligands to construct CPs with properties suitable for luminescent materials, magnetic devices, or selective sensors. mdpi.comsemanticscholar.org

Post-Synthetic Modification: Modifying the coordination polymers after their initial synthesis is a powerful strategy for tuning their properties. This can involve ion exchange, solvent-assisted ligand exchange, or covalent modification of the organic linkers.

Development of Hybrid Materials: Combining pyridyl benzotriazole-based coordination polymers with other materials, such as nanoparticles or other polymers, can lead to hybrid systems with synergistic properties.

The goal is to create "smart" materials whose properties, such as porosity, luminescence, or catalytic activity, can be precisely controlled at the molecular level. rsc.org

Table 1: Influence of Metal Centers and Anions on Coordination Polymer Structure

| Ligand | Metal Ion | Anion | Resulting Structure | Reference |

| 1-(2-pyridylmethyl)-1H-benzotriazole | Hg(II) | Cl⁻ | Linear one-dimensional chain | nih.gov |

| 1-((pyridin-3-yl)methyl)-1H-benzotriazole | Ag(I) | NO₃⁻ | "S" type double helical conformation | nih.gov |

| 1-((pyridin-3-yl)methyl)-1H-benzotriazole | Ag(I) | ClO₄⁻ | 1D zigzag configuration | nih.gov |

| 1-(2-Pyridyl)benzotriazole | Cu(II) | NO₃⁻ | Supramolecular framework via H-bonding | tandfonline.com |

| 1-(4-Pyridyl)benzotriazole | Ni(II) | NO₃⁻ | Supramolecular framework via H-bonding | tandfonline.com |

Computational Design and Prediction of Novel Properties for this compound Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules. researchgate.netekb.egresearchgate.net For this compound and its derivatives, computational methods are being used to accelerate the discovery of new materials with desired functionalities.

Future computational efforts will likely focus on:

High-Throughput Screening: Using computational models to rapidly screen large virtual libraries of derivatives for specific properties, such as electronic band gaps, binding affinities to target proteins, or nonlinear optical responses. researchgate.net This allows researchers to prioritize the most promising candidates for synthesis and experimental validation.

Predicting Reaction Outcomes: Developing accurate models to predict the outcomes of synthetic reactions, helping to optimize conditions and identify the most viable pathways for creating new derivatives. bohrium.com

Understanding Structure-Property Relationships: DFT calculations can elucidate how subtle changes in molecular structure affect electronic properties, such as the HOMO-LUMO gap, which in turn influences chemical reactivity and optical behavior. researchgate.netresearchgate.net For example, theoretical calculations helped explain the electronic transitions and polarizability of a Mn(II) complex with a benzotriazole pyridine-2-carboxylic acid ligand. researchgate.net

Modeling of Coordination Polymers: Simulating the self-assembly process of coordination polymers to predict their final structures and properties. This can guide the experimental design of MOFs with specific pore sizes or catalytic activities.

By integrating computational design with experimental synthesis and characterization, the development cycle for new materials based on this compound can be significantly shortened. bohrium.com

Table 2: Application of Computational Methods in Benzotriazole Research

| Computational Method | Application | Research Focus | Reference |

| DFT/B3LYP | Optimized structure, vibrational frequencies, NBO analysis | Study of stability, hyperconjugative interactions, charge delocalization | researchgate.net |

| TD-DFT (PCM) | Electronic absorption spectrum | Examination of electronic transitions | researchgate.net |

| DFT | Global reactivity descriptors (HOMO/LUMO) | Correlation of electronic structure with corrosion inhibition efficiency | researchgate.net |

| Molecular Modeling | Rationalizing binding modes | Understanding enzyme inhibition mechanisms | nih.gov |

| DFT | Energy profile and transition states | Supporting experimental reaction mechanisms | bohrium.com |

Expanding Applications in Specialized Chemical and Material Science Fields

While research has already identified several applications for pyridyl benzotriazoles, significant potential remains for their use in highly specialized fields. The unique combination of a metal-coordinating pyridine ring and a stable benzotriazole moiety makes this scaffold highly adaptable. tandfonline.comontosight.ai

Emerging areas of application include:

Chemical Sensors: The ability of the pyridyl benzotriazole scaffold to coordinate with metal ions can be harnessed to develop selective chemical sensors. researchgate.net Luminescent coordination polymers can be designed to exhibit changes in their fluorescence upon binding to specific analytes.

Electrochromic Materials: Donor-acceptor type conjugated polymers incorporating benzotriazole units have shown promising electrochromic properties, switching color in response to an applied voltage. expresspolymlett.com These materials could be used in smart windows, displays, and other optoelectronic devices.

Catalysis: Copper complexes with pyridyl benzotriazole ligands have demonstrated catalytic activity in organic reactions like the A³ coupling. researchgate.net Future work will involve designing catalysts with higher efficiency, selectivity, and broader substrate scope for various C-C and C-heteroatom bond-forming reactions. researchgate.net

High-Energy Materials: The high nitrogen content of the benzotriazole ring makes it a candidate for the development of advanced energetic materials. colab.ws Research in this area involves synthesizing derivatives with a high density and a large positive enthalpy of formation. bohrium.com

Further functionalization of the this compound core is key to tailoring its properties for these specialized and demanding applications.

Interdisciplinary Research with Related Nitrogen Heterocyclic Systems

The study of this compound benefits greatly from interdisciplinary research that connects its chemistry to that of other nitrogen-containing heterocyclic systems. colab.wsinnovations-report.com Nitrogen heterocycles are fundamental building blocks in medicinal chemistry, drug discovery, and materials science, with over half of all FDA-approved drugs containing such a ring system. researchgate.netajrconline.org

Future progress will be driven by:

Cross-Disciplinary Collaboration: Bringing together expertise from organic synthesis, inorganic chemistry, materials science, computational chemistry, and biology is essential. colab.ws Such collaborations can bridge the gap between designing a molecule and realizing its practical application, for example, as a new drug or a functional material. innovations-report.com

Comparative Studies: Systematically comparing the properties of pyridyl benzotriazoles with related systems like pyridyl-imidazoles, pyridyl-pyrazoles, or quinoxalines can provide valuable insights into structure-activity relationships. rsc.orgkit.edu This knowledge helps in rationally designing new molecules with improved characteristics.

Exploring Bioisosteric Replacements: In medicinal chemistry, replacing parts of a known active molecule with bioisosteres (substituents with similar physical or chemical properties) is a common strategy. The pyridyl benzotriazole scaffold can be explored as a bioisosteric replacement for other heterocyclic systems in known bioactive compounds to discover new therapeutic agents.

By situating the research on this compound within the broader context of nitrogen heterocyclic chemistry, researchers can leverage a vast body of existing knowledge to accelerate innovation and discovery. innovations-report.comresearchgate.net

Q & A

Q. Optimization Strategy :

- Use controlled heating (60–80°C) with incremental acid addition to minimize by-products.

- Monitor reaction progress via TLC (ethyl acetate:hexane = 7:1 eluent) to isolate pure products .

Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Basic Research Focus

Comprehensive characterization requires multi-technique validation:

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., NH₂ at δ 5.53–5.75 ppm, aromatic protons at δ 7.0–8.7 ppm) .

- ¹³C NMR : Confirms carbon frameworks (e.g., trifluoromethyl carbons at δ 124.7 ppm) .

- HRMS : Validates molecular formulas (e.g., [M+H]⁺ for C₁₃H₁₀F₃N₄: calculated 279.2400, observed 279.2398) .

- IR Spectroscopy : Detects functional groups (e.g., C=N stretches near 1600 cm⁻¹) .

Q. Methodological Tip :

- Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH₂) .

How do reaction parameters influence by-product formation during the reduction of nitro-substituted benzotriazole precursors?

Advanced Research Focus

By-products arise from competing pathways:

- Alkylation of Amino Groups : Occurs at high HCl concentrations (36%) and prolonged reaction times, forming derivatives like 1-{2-[(propan-2-yl)amino]-4-(trifluoromethyl)phenyl}-1H-benzotriazole (11% yield) .

- Incomplete Reduction : Low tin(II) chloride stoichiometry or insufficient heating leaves nitro intermediates unreacted .

Q. Mitigation Strategies :

- Limit HCl concentration to 18% and reaction time to <6 hours .

- Use scavengers (e.g., hydroxyl radical quenchers) to suppress oxidative side reactions .

What computational strategies predict interactions between this compound derivatives and biological targets?

Q. Advanced Research Focus

- Molecular Docking : Models ligand binding to targets (e.g., SARS-CoV-2 main protease). For example, benzotriazole derivatives show irreversible inhibition via covalent bonding to C145 residues .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- MD Simulations : Track stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .

Q. Validation :

- Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

How can environmental degradation pathways of this compound be systematically studied?

Q. Advanced Research Focus

Q. Analytical Workflow :

Expose the compound to ozone (0.5–2.0 mg/L) under controlled pH.

Extract mass profiles to distinguish stable vs. transient products .

How to resolve contradictions in reported biological activities of benzotriazole derivatives?

Advanced Research Focus

Discrepancies may arise from:

Q. Resolution Strategies :

- Purify isomers via preparative HPLC .

- Standardize bioassays using reference compounds (e.g., USP standards) .

What are the key considerations in designing catalytic systems for benzotriazole functionalization?

Q. Advanced Research Focus

- Catalyst Selection : Transition metals (e.g., Pd) enable cross-coupling, but may require ligands (e.g., phosphines) to suppress dehalogenation .

- Solvent Effects : DMF enhances catalyst stability but may compete in nucleophilic reactions .

Q. Case Study :

- Suzuki-Miyaura coupling of 1-(2-nitroaryl)-1H-benzotriazole with boronic acids achieves >85% yield using Pd(PPh₃)₄ in DMF/H₂O .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.